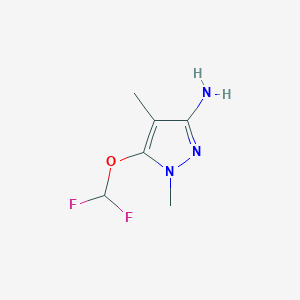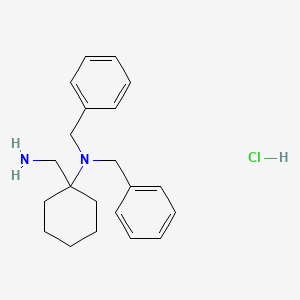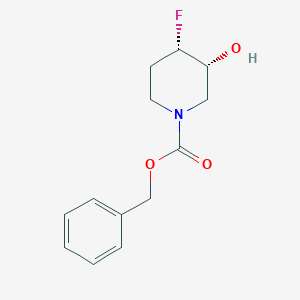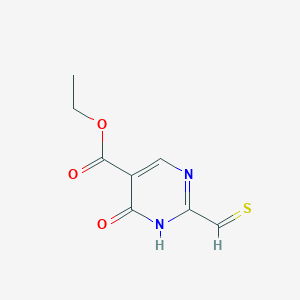
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a thiomethyl group at position 2, a hydroxyl group at position 4, and an ethyl ester at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with a thiomethylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl group or convert it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to provide neuroprotective benefits . The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.
Ethyl 2-thioxo-4-hydroxypyrimidine-5-carboxylate: Contains a thioxo group instead of a thiomethyl group, potentially altering its chemical properties and applications.
Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate: Has a methyl group instead of a thiomethyl group, which may affect its oxidation and reduction reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
ethyl 2-methanethioyl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3S/c1-2-13-8(12)5-3-9-6(4-14)10-7(5)11/h3-4H,2H2,1H3,(H,9,10,11) |
InChI Key |
CWTPOMKFXMJSCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



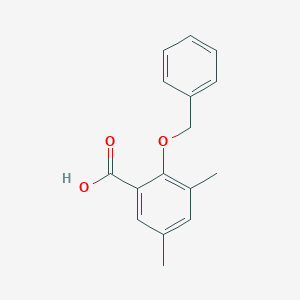
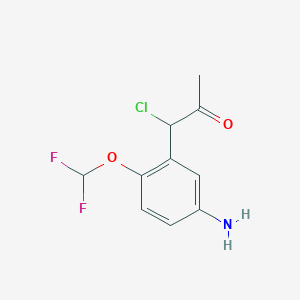


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
